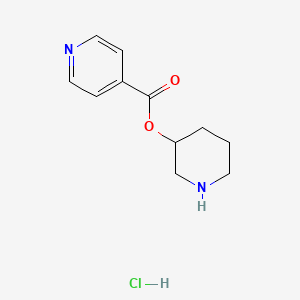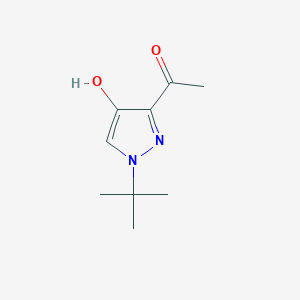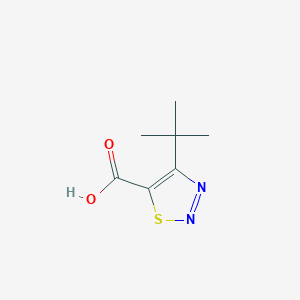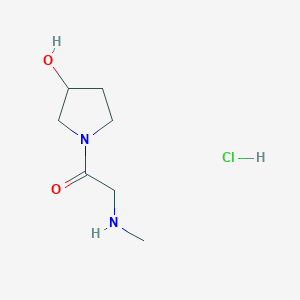
3-Piperidinyl isonicotinate hydrochloride
Übersicht
Beschreibung
3-Piperidinyl isonicotinate hydrochloride is a chemical compound with the CAS Number: 1219949-50-4 and a linear formula of C11H15ClN2O2 . It has a molecular weight of 242.7 .
Molecular Structure Analysis
The InChI code for 3-Piperidinyl isonicotinate hydrochloride is 1S/C11H14N2O2.ClH/c14-11(9-3-6-12-7-4-9)15-10-2-1-5-13-8-10;/h3-4,6-7,10,13H,1-2,5,8H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Piperidinyl isonicotinate hydrochloride has a molecular weight of 242.7 . Its linear formula is C11H15ClN2O2 .Wissenschaftliche Forschungsanwendungen
Piperidine derivatives, such as 3-Piperidinyl isonicotinate hydrochloride, are of significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds are found in a variety of pharmaceuticals and have been the subject of extensive research to explore their therapeutic potential. The following paragraphs provide an overview of the scientific research applications of piperidine derivatives, focusing on areas excluding drug use, dosage, and side effects.
Chemistry and Pharmacology of Piperidine Alkaloids
Piperidine alkaloids, including 3-Piperidinyl isonicotinate hydrochloride, are known for their broad spectrum of biological activities. A comprehensive review highlights the chemistry and pharmacology of these compounds, discussing their presence in plants like Pinus and their significance in drug research. Piperidine alkaloids have been explored for their therapeutic benefits across various clinical applications, underscoring the importance of the piperidine nucleus in the development of new pharmacophores with high therapeutic efficacy (Singh et al., 2021).
Synthesis and Drug Discovery Applications
The synthesis of spiropiperidines, compounds related to piperidine derivatives, has gained attention in drug discovery programs. A review covering the last 10 years of research on spiropiperidines outlines methodologies for constructing these compounds and their application in creating new therapeutic agents. This highlights the exploration of three-dimensional chemical space by medicinal chemists to discover novel drugs, demonstrating the ongoing interest in piperidine derivatives for pharmaceutical development (Griggs et al., 2018).
Pharmacological Potentials and Therapeutic Uses
Research on Piper species and their derivatives, including piperine—a compound structurally related to 3-Piperidinyl isonicotinate hydrochloride—has shown significant biological effects beneficial to human health. These effects range from antioxidant, antimicrobial, to anti-inflammatory activities, suggesting the potential for these compounds in treating chronic disorders and diseases. The review emphasizes the therapeutic and preventive potential against several chronic conditions based on preclinical, in vitro, and in vivo studies (Salehi et al., 2019).
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research into compounds like 3-Piperidinyl isonicotinate hydrochloride could contribute to advancements in this field.
Eigenschaften
IUPAC Name |
piperidin-3-yl pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(9-3-6-12-7-4-9)15-10-2-1-5-13-8-10;/h3-4,6-7,10,13H,1-2,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKXALIQVSLLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinyl isonicotinate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)
